molecular formula C15H21ClN4O3 B1376021 Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 1207368-80-6

Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No. B1376021
CAS RN: 1207368-80-6
M. Wt: 340.8 g/mol
InChI Key: NTWRPUATNTZHMJ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is a chemical compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-Chloro-6-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)quinolone was prepared from a compound and 6-(bromomethyl)-2-chloroquinoline in a fashion similar to the one described for another compound .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis of Novel Derivatives : Research has shown that reactions involving tert-butylglycinate can lead to the creation of new derivatives, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds are formed through interactions with 4,6-dichloropyrimidine-5-carbaldehyde, and their structures have been confirmed through NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis. This suggests potential applications in developing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

  • α-Amidoalkylation : Tert-butyl esters and N,N-disubstituted amides have been used in α-amidoalkylation reactions with N-benzoylbenzylideneamine. This process, studied since 1992, is fundamental in the formation of various compounds and can provide insights into the stereochemical course of such reactions (Dobrev, Benin, & Nechev, 1992).

  • Anionic Cascade Recyclization : The treatment of tert-butyl acetates with alkyl lithiums in THF at low temperatures led to the formation of pyrrolo[1,2-b][1,2,4]triazines. This demonstrates the use of tert-butyl groups in complex cyclization reactions, which are important in synthetic chemistry (Ivanov, 2020).

Synthesis of Heterocycles and Other Compounds

  • Heterocyclic Synthesis : Research has shown the ability to synthesize various heterocyclic compounds, including pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, using tert-butyl groups as part of the molecular structure. These studies are crucial for advancing the synthesis of novel compounds with potential pharmaceutical applications (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).

  • Formation of Novel Compounds : Research includes the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an important intermediate in the synthesis of targeted molecules. This highlights the role of tert-butyl groups in complex synthetic pathways (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

properties

IUPAC Name

tert-butyl 2-chloro-4-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-8-10-11(9-20)17-13(16)18-12(10)19-4-6-22-7-5-19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWRPUATNTZHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (1.00 g, 3.44 mmol) and DIPEA (0.672 mL, 3.86 mmol) at room temperature (20° C.) in DCM (7 mL) was added morpholine (0.33 mL, 3.86 mmol). After 2 h the reaction was diluted with DCM and Sat. NaHCO3. The organic layer was rinsed (brine), dried (anhydrous Na2SO4) and concentrated in vacuo. The desired product was isolated by flash chromatography (silica, 50 g, 0-50% EtOAc in petroleum ether (40-60) over 25 min) as a white solid (0.63 g, 1.85 mmol, 54% yield).
Name
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.672 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
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Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
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Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
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Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 6
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Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

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